molecular formula C7H13N5O4S B14911664 n-(2-((1-Methyl-4-nitro-1h-imidazol-5-yl)amino)ethyl)methanesulfonamide

n-(2-((1-Methyl-4-nitro-1h-imidazol-5-yl)amino)ethyl)methanesulfonamide

Cat. No.: B14911664
M. Wt: 263.28 g/mol
InChI Key: SQRAWMUIOGMYEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a methanesulfonamide derivative featuring a substituted nitroimidazole scaffold. Its structure includes:

  • An aminoethyl linker bridging the imidazole and methanesulfonamide groups, enhancing solubility and modulating steric interactions.
  • A terminal methanesulfonamide moiety, known for its metabolic stability and hydrogen-bonding capacity in drug design.

This molecule’s structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to nitroheterocycles and sulfonamides.

Properties

Molecular Formula

C7H13N5O4S

Molecular Weight

263.28 g/mol

IUPAC Name

N-[2-[(3-methyl-5-nitroimidazol-4-yl)amino]ethyl]methanesulfonamide

InChI

InChI=1S/C7H13N5O4S/c1-11-5-9-7(12(13)14)6(11)8-3-4-10-17(2,15)16/h5,8,10H,3-4H2,1-2H3

InChI Key

SQRAWMUIOGMYEH-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC(=C1NCCNS(=O)(=O)C)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-((1-Methyl-4-nitro-1H-imidazol-5-yl)amino)ethyl)methanesulfonamide typically involves the cyclization of amido-nitriles to form disubstituted imidazoles. This reaction is reported to proceed via nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild enough for the inclusion of a variety of functional groups, including arylhalides as well as aromatic and saturated heterocycles .

Industrial Production Methods: Industrial production methods for this compound often involve the use of vicarious nucleophilic substitution of hydrogen (VNS) reaction. Starting from a 2-chloromethyl-4-phenylsulfonylmethyl-5-nitroimidazole intermediate, a N-tosylbenzylimine moiety is selectively introduced at position 2 without reducing the sulfone at position 4 .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of N-(2-((1-Methyl-4-nitro-1H-imidazol-5-yl)amino)ethyl)methanesulfonamide involves its interaction with various molecular targets and pathways. The compound exerts its effects by binding to specific enzymes and receptors, leading to the inhibition of certain biological processes. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

Structural Features

Table 1: Structural Comparison of Sulfonamide Derivatives
Compound Name Core Structure Substituents/Functional Groups Molecular Weight (g/mol)
n-(2-((1-Methyl-4-nitro-1H-imidazol-5-yl)amino)ethyl)methanesulfonamide Nitroimidazole Methyl, nitro, aminoethyl-methanesulfonamide ~262.3
N-(4-Formylphenyl)methanesulfonamide (Sotalol Related Compound A) Phenyl Formyl, methanesulfonamide 199.22
N-[4-[2-(Isopropylamino)ethyl]phenyl]methanesulfonamide (Sotalol RC B) Phenyl Isopropylaminoethyl, methanesulfonamide 292.83 (HCl salt)
4-Methyl-N-(1-methyl-1H-indazol-5-yl)benzenesulfonamide Indazole Methylindazole, toluenesulfonamide ~316.4

Key Observations :

  • The nitroimidazole core distinguishes the target compound from phenyl or indazole-based analogs.
  • The aminoethyl linker is unique to the target compound, offering conformational flexibility absent in Sotalol analogs or rigid indazole derivatives .

Physicochemical Properties

Table 2: Property Comparison
Property Target Compound Sotalol RC B Indazole Sulfonamide
LogP (Predicted) ~0.5 (moderately hydrophilic) ~1.2 ~2.8 (lipophilic)
Solubility High (due to aminoethyl) Moderate (HCl salt enhances) Low (bulky aryl group)
Hydrogen Bond Donors 3 2 2

Analysis :

  • The target compound’s aminoethyl linker improves aqueous solubility compared to Sotalol RC B or indazole derivatives.
  • The nitro group may reduce metabolic stability compared to methyl or formyl substituents in analogs.

Biological Activity

N-(2-((1-Methyl-4-nitro-1H-imidazol-5-yl)amino)ethyl)methanesulfonamide is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory, and other therapeutic potentials, supported by relevant research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₃H₁₈N₄O₃S. The compound features both a methanesulfonamide moiety and a 1-methyl-4-nitro-1H-imidazole group, which are known for their roles in various biological interactions. The presence of nitrogen suggests potential pharmacological activity, as many biologically active compounds contain nitrogen-rich structures.

Antimicrobial Activity

Nitro-containing compounds, such as this compound, are recognized for their antimicrobial properties. Research indicates that nitro groups can undergo reduction within microbial cells, leading to the formation of reactive intermediates that damage DNA and induce cell death. For instance, derivatives of nitroimidazole have been shown to exhibit potent antimicrobial activity against various pathogens by disrupting their cellular processes .

Table 1: Antimicrobial Activity of Nitro Compounds

Compound NameMIC (μM)Target Pathogen
Metronidazole1Trichomonas vaginalis
This compoundTBDTBD
Chloramphenicol0.5Staphylococcus aureus

Anti-inflammatory Activity

The anti-inflammatory potential of nitro compounds is also noteworthy. Studies have shown that certain nitro derivatives can inhibit pro-inflammatory cytokines and enzymes such as COX-2 and iNOS, which are crucial in inflammatory pathways. For example, compounds similar to this compound have demonstrated the ability to reduce inflammation by modulating these pathways .

Table 2: Anti-inflammatory Effects of Nitro Compounds

Compound NameInhibition (%)Target Enzyme
This compoundTBDCOX-2
Compound X70iNOS

The mechanism by which this compound exerts its biological effects is likely multifaceted. Nitro groups can participate in redox reactions, leading to the generation of reactive oxygen species (ROS), which play a role in both antimicrobial and anti-inflammatory activities. Additionally, the imidazole ring may facilitate interactions with various biological targets, enhancing the compound's efficacy .

Case Studies and Research Findings

Several studies have investigated the biological activities of related nitroimidazole derivatives, highlighting their therapeutic potentials:

  • Study on Antimicrobial Efficacy : A recent study demonstrated that nitroimidazole derivatives exhibited significant antimicrobial activity against resistant strains of bacteria. The study found that modifications to the imidazole ring enhanced activity against E. coli and S. aureus.
  • Anti-inflammatory Research : Another research effort focused on the anti-inflammatory properties of nitro compounds, showing that specific structural modifications led to increased inhibition of TNF-alpha production in macrophages.
  • Cytotoxicity Studies : Investigations into the cytotoxic effects of this compound revealed promising results against cancer cell lines, suggesting potential applications in oncology.

Q & A

Basic: What synthetic strategies are employed for the preparation of n-(2-((1-Methyl-4-nitro-1h-imidazol-5-yl)amino)ethyl)methanesulfonamide?

Methodological Answer:
The synthesis typically involves multi-step organic reactions, including:

  • Nucleophilic substitution : Reacting a nitroimidazole precursor (e.g., 1-methyl-4-nitro-1H-imidazole) with a bromoethylamine derivative to introduce the aminoethyl side chain.
  • Sulfonamide formation : Treating the intermediate with methanesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to install the sulfonamide group.
  • Chlorination/activation : For precursors requiring activation, reagents like SOCl₂ may be used to convert hydroxyl groups to chlorides, as seen in analogous imidazole derivatives .
    Key optimization parameters include reaction temperature (50–80°C for nitroimidazole reactions), solvent choice (DMF or THF for polar intermediates), and purification via column chromatography .

Basic: How is the compound characterized using spectroscopic and analytical techniques?

Methodological Answer:
Standard characterization protocols include:

  • NMR spectroscopy : ¹H/¹³C NMR to confirm the nitroimidazole core (δ 8.0–8.5 ppm for aromatic protons) and sulfonamide moiety (δ 3.0–3.5 ppm for methyl groups).
  • IR spectroscopy : Peaks at ~1350 cm⁻¹ (N=O stretch for nitro group) and ~1150 cm⁻¹ (S=O stretch for sulfonamide).
  • Mass spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]⁺) and fragmentation patterns.
  • Elemental analysis : To validate purity (>95%) and stoichiometry.
    For structural confirmation, single-crystal X-ray diffraction (SCXRD) is recommended, leveraging programs like SHELXL for refinement .

Advanced: What crystallographic approaches are used to resolve the compound’s 3D structure and validate its geometry?

Methodological Answer:

  • Data collection : High-resolution (<1.0 Å) X-ray diffraction data using Mo-Kα or Cu-Kα radiation.
  • Structure solution : Employ SHELXD for phase determination via direct methods .
  • Refinement : Use SHELXL for anisotropic displacement parameters and hydrogen-bonding networks. Validate geometric parameters (e.g., bond lengths, angles) against the Cambridge Structural Database .
  • Software suite : WinGX for data integration, ORTEP for thermal ellipsoid visualization, and PLATON for symmetry checks .
    Example crystallographic parameters (from analogous sulfonamides ):
ParameterTypical Range
Space groupP2₁/c or P-1
Unit cell (Å, °)a=8–12, b=10–15, c=15–20; β=90–110°
R-factor<0.05

Advanced: How can researchers address contradictions in biological activity data across studies?

Methodological Answer:
Discrepancies may arise due to:

  • Assay variability : Standardize protocols (e.g., IC₅₀ determination via MTT vs. ATP-based assays).
  • Structural analogs : Compare activity of derivatives (e.g., methyl vs. allyl substituents) to identify pharmacophore requirements .
  • Solubility factors : Use DMSO concentration controls (<1% v/v) to avoid false negatives.
  • Computational validation : Perform molecular docking (e.g., AutoDock Vina) to assess target binding affinity consistency .

Advanced: What computational strategies support structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

  • QSAR modeling : Use Gaussian or GAMESS for DFT calculations to correlate electronic properties (e.g., nitro group charge distribution) with activity.
  • Molecular dynamics (MD) : Simulate ligand-receptor interactions (e.g., GPCR binding) over 100-ns trajectories using AMBER or GROMACS.
  • Pharmacophore mapping : Identify critical features (e.g., sulfonamide H-bond acceptors) using Schrödinger Phase .

Advanced: How can researchers optimize experimental phasing for challenging X-ray datasets?

Methodological Answer:
For low-resolution or twinned

  • SHELXE pipeline : Use automated iterative density modification with 10–20 cycles.
  • Anomalous scattering : Incorporate selenium-SAD or iodine derivatives if heavy atoms are absent.
  • Validation : Cross-check with PHENIX AutoSol and validate using R-free metrics .

Advanced: What strategies mitigate synthetic impurities in multi-step nitroimidazole derivatization?

Methodological Answer:

  • HPLC-MS monitoring : Use C18 columns (3.5 µm, 4.6 × 150 mm) with 0.1% TFA in H₂O/MeCN gradients to detect nitro-reduction byproducts.
  • Recrystallization : Optimize solvent pairs (e.g., EtOAc/hexane) to remove unreacted sulfonyl chlorides.
  • Kinetic control : Lower reaction temperatures (<60°C) during nitro group retention steps .

Table 1: Key Crystallographic Validation Metrics

MetricTarget ValueTool/Software
R-int<0.10SHELXL
RMSD (bonds)<0.02 ÅPLATON
CCDC DepositionCSD Entry IDWinGX

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.